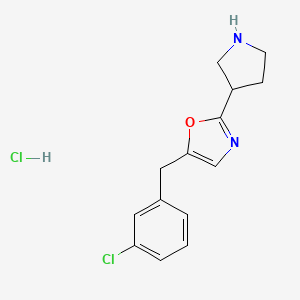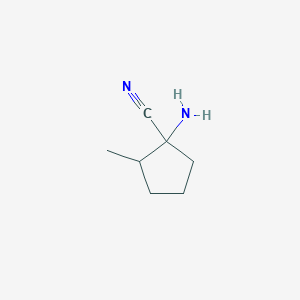![molecular formula C63H72IrN6+3 B12315594 Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) is a homoleptic iridium complex known for its excellent performance in blue phosphorescent organic light-emitting diodes (OLEDs). This compound is characterized by its high thermal stability, high phosphorescent quantum efficiency, and suitability as a novel phosphorescent emitter for blue OLEDs .
准备方法
The synthesis of Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) involves the reaction of phenylimidazole-based ligands with iridium precursors. The typical synthetic route includes the following steps :
Ligand Preparation: The phenylimidazole ligands are synthesized by reacting 2,6-diisopropylphenylamine with benzaldehyde to form the corresponding imine, which is then cyclized to form the imidazole ring.
Complex Formation: The prepared ligands are then reacted with iridium trichloride in the presence of a base, such as potassium carbonate, under reflux conditions to form the desired iridium complex.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the pure Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) complex.
化学反应分析
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The phenylimidazole ligands can be substituted with other functional groups, altering the photophysical properties of the complex.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) has several scientific research applications, including :
Chemistry: It is used as a phosphorescent emitter in blue OLEDs, contributing to the development of efficient and stable light-emitting devices.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for detecting specific biological molecules.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of OLED displays and lighting, offering high efficiency and long lifetimes.
作用机制
The mechanism of action of Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) involves its ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiency. The strong spin-orbit coupling of the iridium metal ion facilitates efficient intersystem crossing between the singlet and triplet excited states . This results in high phosphorescent quantum yields and stable blue emission.
相似化合物的比较
Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) is unique compared to other similar compounds due to its high thermal stability and high phosphorescent quantum efficiency . Similar compounds include :
Tris[1-(2,6-diisopropylphenyl)-2-(4-fluorophenyl)-1H-imidazolyl]iridium(III): This compound also exhibits high phosphorescent quantum efficiency and is used in blue OLEDs.
Tris[1-(2,6-diisopropylphenyl)-2-(3-cyanophenyl)-1H-imidazolyl]iridium(III): Known for its high thermal stability and efficient blue emission.
These compounds share similar structural features but differ in their photophysical properties and stability, making Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III) a standout choice for specific applications.
属性
分子式 |
C63H72IrN6+3 |
|---|---|
分子量 |
1105.5 g/mol |
IUPAC 名称 |
1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole;iridium(3+) |
InChI |
InChI=1S/3C21H24N2.Ir/c3*1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17;/h3*5-16H,1-4H3;/q;;;+3 |
InChI 键 |
JAYYIQMEVFKELL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
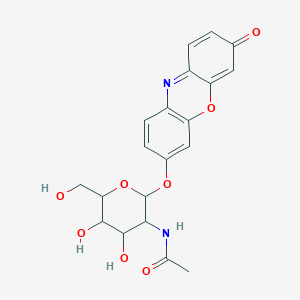
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
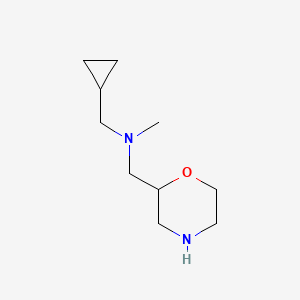
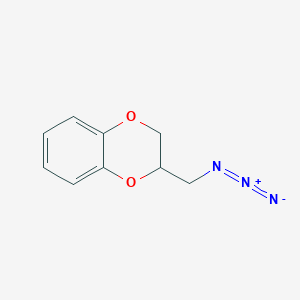

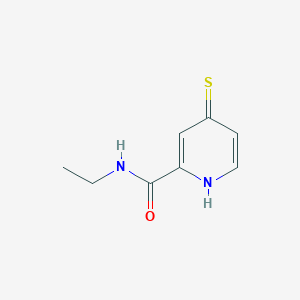
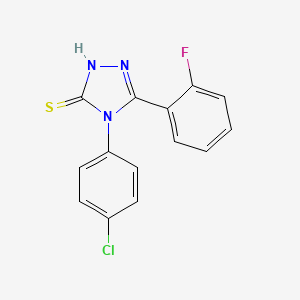
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
